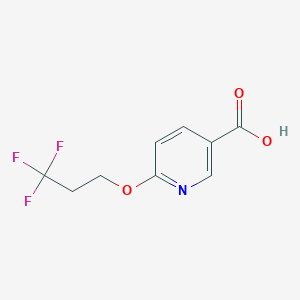

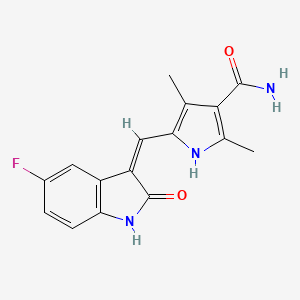

3-(4-Fluorophenoxy)phenylboronic acid

Overview

Description

The compound "3-(4-Fluorophenoxy)phenylboronic acid" is a boronic acid derivative that is structurally related to several compounds studied for their potential applications in drug synthesis, antifungal activity, and as part of fluorescent probes. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of biaryl compounds . The presence of a fluorine atom on the phenyl ring can significantly influence the chemical and physical properties of such compounds, as well as their biological activity .

Synthesis Analysis

The synthesis of related boronic acid compounds, such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of halogenated pyridyl and phenyl precursors. These compounds are characterized by multinuclear NMR experiments and single-crystal X-ray diffraction studies . The synthetic potential of these compounds is demonstrated through their ability to undergo further chemical transformations, such as the Suzuki-Miyaura coupling reaction, which is a cornerstone in the synthesis of various biaryl structures .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the electronic environment of the atoms within the molecule and the spatial arrangement of the molecular framework . The presence of a fluorine atom can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions, including coupling reactions and tautomeric cyclization. The fluorine substituent can affect the regioselectivity and rate of reactions, such as the ortho-hydroxylation of fluorophenols, which is pH-dependent and influenced by the electronic properties of the fluorine atom . Additionally, the tautomeric equilibrium of formylphenylboronic acids, which can lead to the formation of benzoxaboroles, is crucial for their antifungal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives, including those with fluorine substituents, are influenced by their molecular structure. The acidity of the phenolic OH group, the electronic effects of the fluorine atom, and the overall molecular geometry contribute to properties such as solubility, boiling point, and stability. For instance, the acidity of fluorophenols can be determined using NMR spectroscopy, and this property is essential for the design of pH-sensitive fluorescent probes . The antifungal activity of formylphenylboronic acids is also related to their physical and chemical properties, which determine their interaction with fungal strains .

Scientific Research Applications

Application 1: Glucose Sensing

- Summary of the Application: 3-(4-Fluorophenoxy)phenylboronic acid has been used in the creation of a fast fluorescent blood sugar sensor. This sensor was created by functionalizing N, S-doped carbon dots (CDs) with phenylboric acid .

- Methods of Application or Experimental Procedures: The sensor, known as 2-FPBA-CD, was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .

- Results or Outcomes: The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD . This sensor can be applied to the detection of glucose in serum .

Application 2: Tumor Therapy

- Summary of the Application: Phenylboronic acid (PBA), including 3-(4-Fluorophenoxy)phenylboronic acid, has been used in the creation of functional chemical materials for tumor therapy . PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Methods of Application or Experimental Procedures: PBA-based functional chemical materials have been combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors . The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

- Results or Outcomes: For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed . PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment .

Application 3: Electrophoresis of Glycated Molecules

- Summary of the Application: Phenylboronic acids, including 3-(4-Fluorophenoxy)phenylboronic acid, have been used for electrophoresis of glycated molecules .

- Methods of Application or Experimental Procedures: The boronic acids are used to bind to the glycated molecules, allowing them to be separated using electrophoresis .

- Results or Outcomes: This method allows for the separation and analysis of glycated molecules, which can be useful in various research and diagnostic applications .

Application 4: Controlled Release of Insulin

- Summary of the Application: Phenylboronic acids, including 3-(4-Fluorophenoxy)phenylboronic acid, have been used in polymers for the controlled release of insulin .

- Methods of Application or Experimental Procedures: The boronic acids are incorporated into polymers, which are then used to encapsulate insulin . The insulin is released in a controlled manner, based on the interaction between the boronic acids and glucose .

- Results or Outcomes: This method allows for the controlled release of insulin, which can be beneficial for the treatment of diabetes .

Safety And Hazards

Future Directions

Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . They have potential applications in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLWLXZRMEDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268987 | |

| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenoxy)phenylboronic acid | |

CAS RN |

283173-82-0 | |

| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)